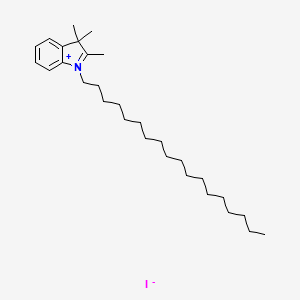
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide is a quaternary ammonium salt derived from indole. This compound is characterized by its long alkyl chain, which imparts unique properties, making it useful in various scientific and industrial applications. The presence of the iodide ion enhances its reactivity and solubility in polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide typically begins with 2,3,3-trimethylindolenine. This precursor reacts with 1-iodooctadecane under reflux conditions in a suitable solvent like chloroform. The reaction is usually carried out for an extended period, often up to 96 hours, to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using larger reactors and optimized conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The indolium core can participate in redox reactions, altering its electronic properties.
Addition Reactions: The double bonds in the indole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted indolium salts, while oxidation can lead to the formation of indole oxides.
科学的研究の応用
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide involves its interaction with cellular membranes. The long alkyl chain allows it to embed into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This compound can also interact with specific molecular targets, such as ion channels and receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar structure but lacks the long alkyl chain, resulting in different solubility and reactivity properties.
2,3,3-Trimethylindolenine: The precursor to 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide, used in various synthetic applications.
Uniqueness
The uniqueness of this compound lies in its long alkyl chain, which imparts amphiphilic properties, making it suitable for applications involving lipid membranes and interfaces. This distinguishes it from other indolium salts that lack such a feature.
特性
CAS番号 |
73811-00-4 |
|---|---|
分子式 |
C29H50IN |
分子量 |
539.6 g/mol |
IUPAC名 |
2,3,3-trimethyl-1-octadecylindol-1-ium;iodide |
InChI |
InChI=1S/C29H50N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-30-26(2)29(3,4)27-23-20-21-24-28(27)30;/h20-21,23-24H,5-19,22,25H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
KQZMCGJLGPJJHX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















